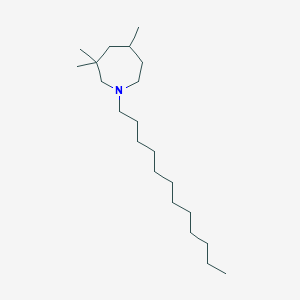
1-Dodecyl-3,3,5-trimethylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-3,3,5-trimethylazepane is an organic compound with the molecular formula C21H43N. It is a tertiary amine with a seven-membered ring structure, which includes a long dodecyl chain and three methyl groups attached to the azepane ring . This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and micellar catalysis .
Métodos De Preparación
The synthesis of 1-Dodecyl-3,3,5-trimethylazepane typically involves the reaction of dodecyl bromide with a suitable amine precursor under controlled conditions. One common method includes the reflux of n-dodecyl bromide with thiourea in ethanol, followed by the addition of sodium hydroxide to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Dodecyl-3,3,5-trimethylazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dodecyl chain or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include sodium dodecyl benzene sulfonate for catalysis and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include different amine derivatives and substituted azepane compounds.
Aplicaciones Científicas De Investigación
1-Dodecyl-3,3,5-trimethylazepane has several scientific research applications:
Chemistry: Used as a surfactant in micellar catalysis, enhancing reaction rates and selectivity in aqueous media.
Biology: Its amphiphilic nature makes it useful in studying membrane interactions and protein folding.
Industry: Employed in the formulation of detergents and emulsifiers due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-3,3,5-trimethylazepane is primarily based on its amphiphilic nature. It can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from catalysis to drug delivery. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and stabilization of hydrophobic compounds .
Comparación Con Compuestos Similares
1-Dodecyl-3,3,5-trimethylazepane can be compared with other similar compounds such as:
1-Dodecyl-3-methylimidazolium: Another amphiphilic compound used in micellar catalysis.
Dodecyl benzene sulfonate: A common surfactant with similar applications in detergents and emulsifiers.
The uniqueness of this compound lies in its specific structure, which provides distinct amphiphilic properties and a seven-membered ring, differentiating it from other surfactants and amines .
Propiedades
Número CAS |
113458-99-4 |
|---|---|
Fórmula molecular |
C21H43N |
Peso molecular |
309.6 g/mol |
Nombre IUPAC |
1-dodecyl-3,3,5-trimethylazepane |
InChI |
InChI=1S/C21H43N/c1-5-6-7-8-9-10-11-12-13-14-16-22-17-15-20(2)18-21(3,4)19-22/h20H,5-19H2,1-4H3 |
Clave InChI |
DOBGVCKLVHFTHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCC(CC(C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
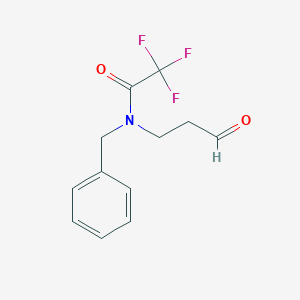
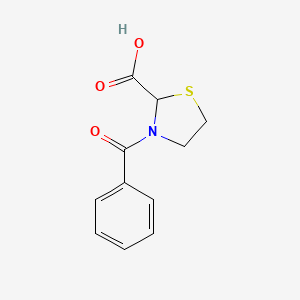
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
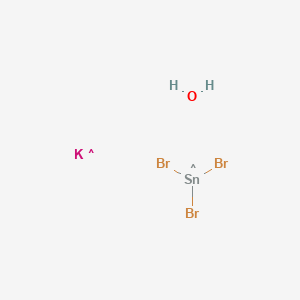

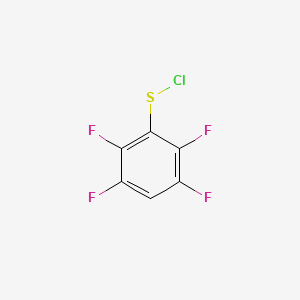
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
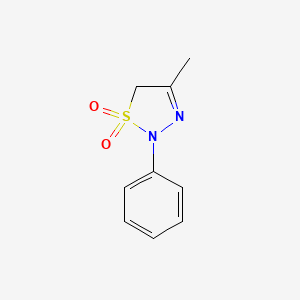
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
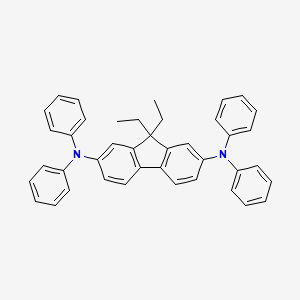
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
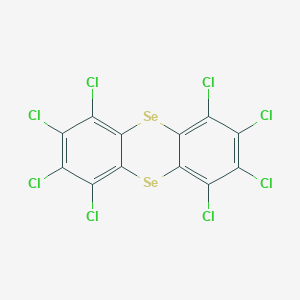
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
